molecular formula C15H18FN3O B4904693 3-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]propanenitrile

3-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]propanenitrile

Cat. No.: B4904693
M. Wt: 275.32 g/mol
InChI Key: WPBVJSOGONALAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]propanenitrile is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Chemical Reactions Analysis

3-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]propanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes bearing amino groups . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .

Scientific Research Applications

This compound has several scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various pharmaceutical agents . In biology, it is employed in the study of neuropeptide Y Y2 receptor antagonists . . The compound’s unique structure allows it to interact with specific molecular targets, making it valuable for drug discovery and development.

Properties

IUPAC Name

3-[4-(4-acetyl-2-fluorophenyl)piperazin-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O/c1-12(20)13-3-4-15(14(16)11-13)19-9-7-18(8-10-19)6-2-5-17/h3-4,11H,2,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBVJSOGONALAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CCC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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